4-{(1Z)-3-(benzylamino)-3-oxo-2-[(phenylcarbonyl)amino]prop-1-en-1-yl}-2-methoxyphenyl acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-2-(BENZYLCARBAMOYL)-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE typically involves multi-step organic reactions. One common method includes the condensation of benzylcarbamoyl chloride with phenylformamide under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-methoxyphenyl acetate in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(1Z)-2-(BENZYLCARBAMOYL)-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
4-[(1Z)-2-(BENZYLCARBAMOYL)-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(1Z)-2-(BENZYLCARBAMOYL)-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1-BENZYLCARBAMOYL-2-(3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL)-VINYL)-4-BROMOBENZAMIDE
- N-(1-BENZYLCARBAMOYL-2-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-VINYL)-BENZAMIDE
- N-(1-BENZYLCARBAMOYL-2-THIOPHEN-2-YL-VINYL)-4-METHYLBENZAMIDE
Uniqueness
4-[(1Z)-2-(BENZYLCARBAMOYL)-2-(PHENYLFORMAMIDO)ETH-1-EN-1-YL]-2-METHOXYPHENYL ACETATE stands out due to its unique combination of benzylcarbamoyl and phenylformamido groups, which confer distinct chemical and biological properties. Its structural complexity allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C26H24N2O5 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
[4-[(Z)-2-benzamido-3-(benzylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C26H24N2O5/c1-18(29)33-23-14-13-20(16-24(23)32-2)15-22(28-25(30)21-11-7-4-8-12-21)26(31)27-17-19-9-5-3-6-10-19/h3-16H,17H2,1-2H3,(H,27,31)(H,28,30)/b22-15- |
InChI Key |
CIILPBQQAUVACQ-JCMHNJIXSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1)/C=C(/C(=O)NCC2=CC=CC=C2)\NC(=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=C(C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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